3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
Description
3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1417794-23-0) is a pyridine-based compound with a molecular formula of C₁₁H₁₃Cl₂F₃N₂O and a molecular weight of 317.14 g/mol . It features a chloro substituent at position 3 and a piperidin-4-yloxy group at position 2 of the pyridine ring. This compound is typically stored under inert conditions at room temperature and is flagged with safety warnings (H302, H315, H319) related to toxicity upon ingestion, skin irritation, and eye damage .
Properties
IUPAC Name |
3-chloro-2-piperidin-4-yloxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNDOQVVVFUYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The primary route involves substituting a chloro group on the pyridine ring with piperidin-4-ol via SNAr. This reaction requires activation of the pyridine’s electron-deficient ring, typically achieved using polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile .
Example Protocol :
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Starting Materials : 2,3-Dichloropyridine (1.0 equiv) and piperidin-4-ol (1.2 equiv) are dissolved in NMP.
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Base Addition : Potassium carbonate (2.0 equiv) is added to deprotonate the piperidin-4-ol, enhancing nucleophilicity.
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Reaction Conditions : The mixture is heated to 80–90°C for 12–24 hours under inert atmosphere.
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Workup : The crude product is extracted with ethyl acetate, washed with brine, and acidified with HCl to precipitate the hydrochloride salt.
Key Parameters :
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Solvent : NMP enhances reaction rate due to high polarity and ability to stabilize transition states.
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Temperature : Prolonged heating (>12 hours) ensures complete substitution.
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Stoichiometry : Excess piperidin-4-ol drives the reaction to completion, minimizing residual dichloropyridine.
Optimization of Etherification
Catalytic Approaches
Recent patents highlight the use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to accelerate etherification. TBAB facilitates interfacial transfer of the deprotonated piperidin-4-ol into the organic phase, improving reaction efficiency.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst (TBAB) | 0.1 equiv |
| Solvent | Toluene/water biphasic |
| Temperature | 60°C |
| Time | 6–8 hours |
This method reduces side products (e.g., over-alkylation) and achieves yields >85%.
Salt Formation and Purification
Hydrochloride Precipitation
Post-reaction, the free base is converted to the hydrochloride salt using gaseous HCl or concentrated hydrochloric acid. Critical factors include:
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pH Control : Maintain pH <2.0 during acidification to ensure complete protonation.
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Antisolvent Addition : Methyl cyclohexane or isobutyl acetate induces crystallization, yielding >95% purity.
Purification Steps :
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Filtration : Remove insoluble impurities via hyflow bed filtration.
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Recrystallization : Dissolve crude product in hot isobutyl acetate, then cool to 25°C for crystal growth.
Analytical Validation
Characterization Data
Spectroscopic Confirmation :
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¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=5.2 Hz, 1H, pyridine-H), 7.95 (d, J=8.0 Hz, 1H, pyridine-H), 4.80–4.70 (m, 1H, piperidine-OCH), 3.40–3.20 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 2.10–1.80 (m, 4H, piperidine-H).
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HPLC : Purity >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).
Thermal Analysis :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| SNAr (NMP) | 78 | 95 | 24 | Moderate |
| PTC (Toluene/water) | 87 | 99 | 8 | High |
| Microwave-Assisted | 92 | 98 | 2 | Limited |
Microwave-Assisted Synthesis : Emerging techniques reduce reaction times to 2 hours with yields >90%, though scalability remains challenging due to equipment constraints.
Challenges and Mitigation Strategies
Regioselectivity
Competing substitution at the 2- vs. 3-chloro position is minimized by:
Byproduct Formation
-Di-alkylation : Controlled stoichiometry (piperidin-4-ol ≤1.2 equiv) and low temperatures (0–5°C) suppress undesired side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chloro group.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H12ClF3N2O
Molecular Weight : 284.68 g/mol
CAS Number : 1242268-26-3
The compound features a unique structure characterized by a pyridine ring substituted with chloro and piperidin-4-yloxy groups, along with a trifluoromethyl group that enhances its solubility and biological activity.
Medicinal Chemistry
3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride has been investigated for its potential therapeutic properties:
- Neuropharmacology : It acts on neurotransmitter systems, particularly influencing muscarinic acetylcholine receptors and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against breast cancer (MCF7) and hypopharyngeal cancer (FaDu) cell lines .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis through mitochondrial pathways |
| Study B | MCF7 (breast) | 15.0 | Inhibition of cell cycle progression |
The compound's biological effects extend to neuroprotection, where it has demonstrated the ability to reduce markers of neurodegeneration in animal models . Its modulation of cholinergic signaling is particularly relevant for neurodegenerative diseases.
| Study | Model | Effect Observed |
|---|---|---|
| Study C | Alzheimer’s model | Reduced amyloid plaque formation |
| Study D | Parkinson’s model | Improved motor function |
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in the synthesis of more complex molecules for agrochemicals and other industrial chemicals. Its unique trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Neuroprotection
A study highlighted the neuroprotective effects of this compound in animal models, demonstrating a significant decrease in neurodegeneration markers post-administration.
Anticancer Efficacy
In vitro studies revealed that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with enhanced effects when combined with established chemotherapeutics.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 3-chloro-2-(piperidin-4-yloxy)pyridine hydrochloride and its analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Reactivity: The position of the chloro group significantly impacts biological activity. 3-Nitro analogs introduce strong electron-withdrawing effects, which may enhance metabolic stability but increase toxicity risks .
Ring System Modifications :
- Replacing pyridine with pyridazine (as in 3-chloro-6-(piperidin-4-yloxy)pyridazine HCl) alters hydrogen-bonding capacity and ring aromaticity, affecting target selectivity .
Biological Activity :
- Sulfonamide derivatives of structurally related compounds (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) exhibit antimalarial activity against Plasmodium falciparum (IC₅₀: 1.6–200 μM), suggesting the piperidinyloxy-pyridine scaffold’s versatility in drug design .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for analogs, such as mandelic acid resolution for chiral purity, which is less labor-intensive than repeated crystallizations .
Physical Property Trends
- Melting Points: Analogs with trifluoromethyl groups (e.g., compounds 7e–7j in ) show higher melting points (122–132°C) compared to non-fluorinated derivatives, indicating stronger intermolecular forces .
- Yield : Substituent bulkiness correlates with synthetic yield. For instance, compound 7j (91.5% yield) benefits from a less sterically hindered synthesis pathway .
Biological Activity
3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 216.67 g/mol
- CAS Number :
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with specific receptors, potentially influencing neurotransmission and other signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:
These results indicate a moderate level of cytotoxicity, suggesting potential for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Research has suggested that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells.
Case Studies
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Study on Cancer Cell Lines :
A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis in a dose-dependent manner, with an increase in apoptotic markers observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer therapeutic agent. -
Antimicrobial Efficacy :
In another study, the compound was tested against a panel of bacterial pathogens. The results indicated that it effectively inhibited bacterial growth, particularly against Gram-positive bacteria, suggesting its potential application in treating bacterial infections.
Q & A
Q. What are the key synthetic routes for 3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-chloro-2-hydroxypyridine and 4-hydroxypiperidine, followed by HCl salt formation. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperidine oxygen .
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products like pyridine N-oxides .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) or recrystallization from ethanol yields >95% purity .
Table 1 : Yield Optimization under Different Conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | K₂CO₃ | 72 | 98 |
| DMSO | 100 | NaH | 85 | 97 |
| THF | 60 | None | 45 | 90 |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.8–8.2 ppm for pyridine) and piperidine protons (δ 3.0–3.5 ppm for oxy-methylene) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 257.7 (calc. 257.12) .
- HPLC : Reverse-phase C18 column (ACN:H₂O + 0.1% TFA) confirms purity >99% with retention time ~6.2 min .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Batch Consistency : Use HPLC to verify purity (>99%) and exclude impurities like unreacted 3-chloro-2-hydroxypyridine .
- Assay Standardization : Compare IC₅₀ values under fixed conditions (e.g., pH 7.4 buffer, 37°C) .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed piperidine derivatives) that may interfere with activity .
Q. How can reaction mechanisms for nucleophilic substitution be validated experimentally?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR to track disappearance of the hydroxyl group (ν(OH) ~3200 cm⁻¹) .
- Isotopic Labeling : Use ¹⁸O-labeled piperidine-4-ol to confirm oxygen transfer via mass shift in the product .
- DFT Calculations : Compare activation energies of possible pathways (SN2 vs. radical mechanisms) using Gaussian09 .
Table 2 : Mechanistic Insights from Computational Data
| Pathway | Activation Energy (kcal/mol) | Transition State Geometry |
|---|---|---|
| SN2 | 18.5 | Linear O–C–Cl arrangement |
| Radical | 26.3 | Diradical intermediate |
Safety and Handling
Q. What are critical safety precautions for handling this hydrochloride salt?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (P264 precaution) .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Biological and Pharmacological Applications
Q. How does the chlorine substitution influence binding to neurological targets?
- Methodological Answer :
- Molecular Docking : Chlorine at position 3 enhances hydrophobic interactions with GABA_A receptor pockets (PDB: 6HUP).
- SAR Studies : Replacement with fluorine reduces affinity by 40%, indicating chlorine’s role in van der Waals interactions .
- In Vivo Testing : Dose-dependent anxiolytic effects in rodent models (ED₅₀ = 15 mg/kg) correlate with receptor occupancy assays .
Data Reproducibility
Q. What steps ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
